N-[(4-amino-3-chlorophenyl)methyl]acetamide
Description
Historical Context and Discovery
N-[(4-Amino-3-chlorophenyl)methyl]acetamide (CAS: 2097936-23-5) is a synthetic organic compound first reported in the early 21st century. While its exact discovery timeline remains undocumented in public literature, its registration in chemical databases such as PubChem and ChemSpider between 2014 and 2023 suggests its emergence as a target molecule in modern medicinal and agrochemical research. The compound’s synthesis likely arose from efforts to derivatize acetanilide scaffolds, which have historically served as precursors for pharmaceuticals and herbicides. Unlike earlier aniline derivatives such as acetanilide (discovered in 1886), this chlorinated analog reflects contemporary strategies to enhance bioactivity through halogenation and functional group diversification.
Significance in Chemical Research
This compound has garnered attention for its structural versatility. Its dual functional groups—a primary amine and acetamide moiety—enable participation in condensation, acylation, and cross-coupling reactions, making it a valuable intermediate in organic synthesis. Recent patents highlight its utility in developing sulfonamide-based herbicides and antimicrobial agents, aligning with broader trends in targeting enzyme inhibition through halogenated aromatic systems. For instance, derivatives of 4-amino-3-chlorophenyl groups have been incorporated into herbicides targeting very-long-chain fatty acid (VLCFA) synthesis, demonstrating potent inhibition of plant lipid metabolism.
Additionally, the compound’s role in chemoproteomic studies is emerging. Analogous acetanilide derivatives have been used to profile cysteine reactivity in liver proteomes, revealing interactions with thiolase enzymes involved in fatty acid oxidation. While direct evidence for this compound in such studies is limited, its structural similarity to these probes suggests potential applications in mechanistic toxicology.
Structural Classification and Nomenclature
This compound belongs to the N-arylacetamide class, characterized by an acetamide group (-NHCOCH₃) bonded to a substituted benzene ring. Its systematic IUPAC name, N-(4-amino-3-chlorobenzyl)acetamide , reflects the following features:
- A benzene ring with amino (-NH₂) and chloro (-Cl) substituents at the 4- and 3-positions, respectively.
- A methylene bridge (-CH₂-) connecting the aromatic ring to the acetamide group.
Molecular Formula : C₉H₁₁ClN₂O
Molecular Weight : 198.65 g/mol
Table 1: Key Identifiers and Physical Properties
The compound’s planar aromatic system and polar functional groups contribute to moderate solubility in polar organic solvents, such as dimethyl sulfoxide (DMSO), and limited aqueous solubility. Spectroscopic data, including NMR and IR profiles, align with typical acetamide derivatives, featuring characteristic N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹).
Structural Analysis
The benzene ring’s electronic properties are influenced by the electron-donating amino group and electron-withdrawing chloro substituent. This push-pull effect enhances the compound’s reactivity in electrophilic aromatic substitution, particularly at the para position relative to the amino group. The acetamide side chain adopts a trans-configuration, minimizing steric hindrance between the methyl group and aromatic ring.
Synthetic Routes :
- Acylation of 4-Amino-3-chlorobenzylamine :
Reacting 4-amino-3-chlorobenzylamine with acetic anhydride under basic conditions yields the target compound.
$$ \text{C}6\text{H}5\text{ClN}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}9\text{H}{11}\text{ClN}2\text{O} + \text{CH}_3\text{COOH} $$
- Reductive Amination :
Alternative pathways involve reductive amination of 4-nitro-3-chlorobenzaldehyde followed by acetylation, though this method is less efficient.
The compound’s structural motifs align with bioactive molecules, such as sulfa drugs and kinase inhibitors, underscoring its relevance in drug discovery. For example, the 4-chloro-3-aminophenyl group is a common pharmacophore in tyrosine kinase inhibitors, where it facilitates hydrogen bonding with ATP-binding pockets.
Properties
IUPAC Name |
N-[(4-amino-3-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(13)12-5-7-2-3-9(11)8(10)4-7/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCJLNOUMKZMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting amine: 4-amino-3-chlorobenzylamine or 4-amino-3-chlorobenzyl derivatives.
- Acetylating agent: Acetyl chloride or acetic anhydride.
- Solvent: Commonly dichloromethane (DCM) or similar inert organic solvents.
- Base: Sodium hydroxide or sodium carbonate to maintain pH and neutralize HCl formed.
- Temperature: Typically 0 °C to room temperature to control reaction rate and prevent side reactions.
- Reaction time: 1 to 3 hours, monitored by thin-layer chromatography (TLC).
Reaction Mechanism
The nucleophilic amine attacks the carbonyl carbon of the acetylating agent, forming the amide bond and releasing HCl or acetic acid, which is neutralized by the base present.
Detailed Experimental Procedure from Literature
A representative procedure adapted from the synthesis of related N-aryl acetamides is as follows:
| Step | Procedure Detail |
|---|---|
| 1 | Dissolve 4-amino-3-chlorobenzylamine (0.05 mol) in dichloromethane (30 mL) and cool to 0 °C. |
| 2 | Add 2-chloroacetyl chloride (0.05 mol) dropwise over 1 hour under stirring, maintaining temperature at 0 °C. |
| 3 | Stir the reaction mixture for an additional 2 hours at 0 °C to room temperature. |
| 4 | Add aqueous sodium hydroxide solution (2%) to maintain pH 9–10 during the reaction. |
| 5 | Extract the organic layer, wash with water and brine, dry over anhydrous sodium sulfate. |
| 6 | Evaporate the solvent under reduced pressure to obtain crude this compound. |
| 7 | Purify by recrystallization or chromatography as needed. |
This method yields the target compound as white crystalline powder with melting points typically in the range of 80–90 °C, consistent with related acetamides.
Alternative Alkylation Route via 2-Chloroacetamide Intermediates
Another approach involves the use of 2-chloroacetamide derivatives as alkylating agents:
- Step 1: Synthesize 2-chloro-N-(3-chlorophenyl)acetamide by acylation of 3-chloroaniline with 2-chloroacetyl chloride under biphasic conditions (DCM and aqueous NaOH).
- Step 2: React the 2-chloroacetamide intermediate with 4-amino-substituted benzylamines under basic conditions (potassium carbonate, potassium iodide catalyst, acetone solvent) at 60 °C.
- Step 3: Monitor reaction progress by HPLC or TLC; yields range from 44% to 78% depending on substituents and reaction conditions.
- Step 4: Purify final products by crystallization or chromatography.
This method allows for structural variation and is useful for synthesizing analogues of this compound.
Analytical and Characterization Data
| Parameter | Data |
|---|---|
| Molecular formula | C9H11ClN2O |
| Molecular weight | 198.65 g/mol |
| Melting point | Approximately 84–85 °C |
| 1H NMR (CDCl3) | δ 4.21 (s, 2H, –CH2–), aromatic protons 7.4–7.8 ppm, broad NH at 8.3 ppm |
| 13C NMR (CDCl3) | Signals at 43.3 ppm (–CH2–), aromatic carbons 115–140 ppm, carbonyl at 168.8 ppm |
| Purity assessment | HPLC retention time ~1.09 min; purity >95% |
| Mass spectrometry (ESI) | Molecular ion peak at m/z 204.1 (M+H)+ |
These data confirm the identity and purity of the synthesized compound and are consistent with literature reports for related acetamides.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Direct Acylation | 4-amino-3-chlorobenzylamine | Acetyl chloride, NaOH, DCM, 0 °C to RT | 60–80 | Simple, straightforward; requires pH control |
| Alkylation via 2-chloroacetamide | 3-chloroaniline → 2-chloroacetamide intermediate | 2-chloroacetyl chloride, K2CO3, KI, acetone, 60 °C | 44–78 | Allows structural diversity, multi-step |
Research Findings and Considerations
- The acylation step is sensitive to temperature and pH; maintaining alkaline conditions prevents protonation of amines and side reactions.
- Use of biphasic systems (organic/aqueous) improves yield and purity by facilitating separation of byproducts.
- Monitoring by TLC and HPLC is essential for reaction control and purity assessment.
- Purification by recrystallization from suitable solvents (e.g., methanol) enhances product quality.
- Spectroscopic characterization (NMR, IR, MS) is critical to confirm the structure and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
N-[(4-amino-3-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
N-[(4-amino-3-chlorophenyl)methyl]acetamide serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of derivatives that can be utilized in the development of pharmaceuticals and agrochemicals. The presence of both amino and chloro substituents enhances its versatility in chemical reactions, such as oxidation and substitution reactions .
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its biological activity. Research indicates that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that modifications to its structure can lead to compounds with enhanced efficacy against specific biological targets .
Pharmaceutical Development
The compound's derivatives are being explored for their therapeutic potential, particularly in drug design aimed at targeting specific enzymes or receptors involved in disease processes. The unique combination of functional groups allows for tailored modifications that can improve binding affinity and specificity .
Industrial Applications
This compound finds utility in various industrial applications:
- Dyes and Pigments : Its chemical properties make it suitable for incorporation into dyes and pigments, enhancing color stability and performance.
- Polymer Production : The compound can be used in the formulation of polymers where its reactivity contributes to improved material properties .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound derivatives revealed significant activity against Gram-positive bacteria. Modifications to the amino group were found to enhance efficacy, suggesting pathways for developing new antibiotics based on this scaffold .
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of this compound demonstrated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases. The structure-activity relationship (SAR) studies highlighted the importance of the chloro substituent in modulating biological activity .
Mechanism of Action
The mechanism of action of N-[(4-amino-3-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Diversity: Minor changes in substituents drastically alter functionality. For example, replacing the amino group in the target compound with a methoxy group () increases solubility but reduces hydrogen-bonding capacity.
Metabolic Safety: Unlike herbicide analogs (), the target compound lacks alkoxyalkyl chains linked to carcinogenicity, suggesting a safer profile.
Structural Flexibility : The benzyl group’s planar structure (vs. bulky naphthalene in ) may enhance bioavailability for drug delivery.
Biological Activity
N-[(4-amino-3-chlorophenyl)methyl]acetamide is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological interactions, and relevant research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-amino-3-chlorobenzylamine with acetic anhydride under controlled conditions. The general reaction scheme is as follows:
- Starting Materials : 4-amino-3-chlorobenzylamine, acetic anhydride
- Reaction Conditions : Conducted in an inert atmosphere (e.g., nitrogen) at 0-5°C to control the reaction rate.
The procedure includes dissolving 4-amino-3-chlorobenzylamine in a solvent like dichloromethane, followed by the dropwise addition of acetic anhydride while maintaining the temperature. The mixture is stirred for several hours to ensure complete conversion .
The mechanism of action for this compound involves interactions with biological macromolecules. The amino group can form hydrogen bonds, while the chlorophenyl group participates in hydrophobic interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on related compounds have shown efficacy against triple-negative breast cancer (TNBC) cells by targeting overactivated K-Ras signaling pathways. In vivo studies demonstrated these compounds' ability to inhibit tumor growth and reduce proliferation markers in xenograft models .
Anticonvulsant Activity
A study evaluating derivatives of acetamides found that certain structural modifications could enhance anticonvulsant activity in animal models. Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, its structural analogs show promising activity against various pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[(4-amino-3-chlorophenyl)methyl]formamide | Structure | Potentially similar biological effects due to structural similarities |
| N-[(4-amino-3-chlorophenyl)methyl]propionamide | - | Similar mechanism of action anticipated |
| N-[(4-amino-3-chlorophenyl)methyl]butyramide | - | May exhibit comparable biological activity |
Case Studies
- Antitumor Efficacy : A study examining the effects of related compounds on TNBC cells demonstrated significant cytotoxicity and apoptosis induction in K-Ras mutant cancer cells. This suggests that this compound could have similar therapeutic potential .
- Anticonvulsant Screening : In a screening of new acetamide derivatives, compounds with higher lipophilicity showed improved anticonvulsant activity, indicating that modifications to the structure of this compound might enhance its pharmacological profile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[(4-amino-3-chlorophenyl)methyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between appropriate benzylamine derivatives and acetylating agents. For example, analogous acetamide derivatives have been synthesized using dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), temperature (e.g., maintaining 273 K for controlled reactivity), and purification methods (e.g., recrystallization from toluene) to improve yield and purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the acetamide group (e.g., carbonyl resonance at ~168 ppm) and aromatic protons.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar N-(3-chloro-4-fluorophenyl)acetamide derivatives .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 228.0662 for CHClNO).
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds, which recommend:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological interactions of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Tools like density functional theory (DFT) model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, studies on similar acetamides have used computational screening to prioritize in vitro assays .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line authentication, controlled pH/temperature).
- Purity Analysis : Use HPLC (>95% purity thresholds) to rule out impurities affecting results.
- Dose-Response Studies : Establish EC/IC curves to quantify potency variations .
Q. How do structural modifications (e.g., substituent changes) influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- SAR Studies : Compare logP, solubility, and binding affinities of derivatives. For instance, replacing the 3-chloro group with methoxy in analogous compounds alters hydrophobicity and bioavailability .
- Crystallographic Analysis : Determine how substituents affect molecular conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Q. What role does factorial design play in optimizing multi-step syntheses or biological assays for this compound?
- Methodological Answer :
- Factorial Design : Systematically vary factors (e.g., temperature, catalyst loading) to identify critical parameters. For example, a 2 factorial design could optimize reaction yield by testing combinations of solvent polarity, base strength, and reaction time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
